Bosentan sodium

Description

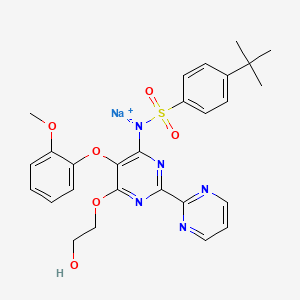

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

150726-52-6 |

|---|---|

Molecular Formula |

C27H28N5NaO6S |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

sodium;(4-tert-butylphenyl)sulfonyl-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]azanide |

InChI |

InChI=1S/C27H28N5O6S.Na/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3;/q-1;+1 |

InChI Key |

RFZVORNKUWIYLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.[Na+] |

Origin of Product |

United States |

Mechanistic Pharmacology of Bosentan Sodium

Endothelin Receptor Subtypes and Their Physiological Roles in Research Models

The endothelin (ET) system comprises three peptides (ET-1, ET-2, and ET-3) and two primary receptor subtypes, Endothelin A (ET-A) and Endothelin B (ET-B), which belong to the G-protein-coupled receptor family. ersnet.orgbjbms.orgnih.gov These receptors are distributed throughout various tissues and mediate a wide range of physiological and pathophysiological processes. bjbms.orgnih.gov

Endothelin A (ET-A) Receptor Signaling Pathways in Research Models

The ET-A receptor exhibits a higher affinity for ET-1 and ET-2 compared to ET-3. mdpi.com Primarily located on vascular smooth muscle cells, its activation is a key driver of vasoconstriction and cellular proliferation. bjbms.orgpatsnap.comahajournals.org

Vasoconstriction: Upon binding of ET-1, the ET-A receptor couples to Gq proteins, activating phospholipase C (PLC). bjbms.orgmdpi.com This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and a subsequent increase in blood pressure. bjbms.orgahajournals.org

Cell Proliferation and Remodeling: The ET-A receptor signaling pathway is also implicated in the proliferation of vascular smooth muscle cells. Activation of this receptor can stimulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which promotes cell growth and contributes to vascular remodeling seen in conditions like PAH. arvojournals.orgmdpi.com Research in rat models of glaucoma has suggested an association between the overexpression of ET-A receptors and ERK1/2-mediated cell death. arvojournals.org Furthermore, in ovarian cancer models, the ET-A receptor has been shown to activate the Wnt pathway through β-arrestin, contributing to chemoresistance. aacrjournals.org

Endothelin B (ET-B) Receptor Signaling Pathways in Research Models

The ET-B receptor binds all three endothelin isopeptides (ET-1, ET-2, and ET-3) with similar high affinity. mdpi.comphysiology.org Its physiological effects are more complex and depend on its cellular location.

Vasodilation and Clearance: ET-B receptors are predominantly found on endothelial cells. ersnet.org Their activation stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin. patsnap.comoup.com This process is mediated through the activation of endothelial nitric oxide synthase (eNOS). akjournals.com Additionally, endothelial ET-B receptors play a crucial role in clearing circulating ET-1 from the bloodstream via receptor-mediated internalization and lysosomal degradation. nih.govoup.com

Vasoconstriction: ET-B receptors are also present on vascular smooth muscle cells, where their activation, similar to ET-A receptors, can lead to vasoconstriction. wikipedia.orgphysiology.org Studies in rats have demonstrated the existence of ET-B receptor subtypes that mediate vasoconstriction. physiology.org

Other Signaling Pathways: In astrocytes, ET-B receptor activation can stimulate a Gi signaling pathway, leading to the inhibition of intercellular communication. nih.govoup.com It has also been shown to be involved in astrocytic activation and can trigger various downstream signaling cascades, including the Rho/ROCK pathway, which is involved in cytoskeletal reorganization and cell proliferation. mdpi.com

Molecular Mechanism of Action as a Dual Endothelin Receptor Antagonist

Bosentan (B193191) functions as a dual antagonist, targeting both ET-A and ET-B receptors, which distinguishes it from selective endothelin receptor antagonists (ERAs). drugbank.comwikipedia.orgnih.gov

Competitive Antagonism at ET-A and ET-B Receptors

Bosentan is a nonpeptide, competitive antagonist, meaning it reversibly binds to the ET-A and ET-B receptors, preventing the binding of the endogenous ligand, ET-1. drugbank.comnih.govmdpi.com By blocking both receptor subtypes, bosentan inhibits the downstream signaling pathways responsible for vasoconstriction and cellular proliferation mediated by both ET-A and ET-B receptors on smooth muscle cells. wikipedia.orgpatsnap.com This dual blockade results in a net effect of vasodilation and a reduction in pulmonary vascular resistance. wikipedia.orgpatsnap.com

Receptor Binding Kinetics and Dissociation Rates

The binding kinetics of bosentan are characterized by a relatively fast dissociation from the endothelin receptors. physiology.org This is in contrast to some other ERAs like macitentan (B1675890), which exhibits a slower dissociation rate. physiology.orgnih.gov The faster dissociation of bosentan means that its antagonism can be overcome by high concentrations of ET-1. physiology.orgnih.gov

In comparative studies using human pulmonary arterial smooth muscle cells, the receptor occupancy half-life (ROt1/2) of bosentan was found to be approximately 70 seconds. nih.govjnjmedicalconnect.com This rapid off-rate classifies bosentan as a surmountable antagonist. nih.gov The structural basis for this fast dissociation is attributed to the open conformation of the bosentan-binding site on the receptor, which allows for easier solvent access compared to the tightly bound state of ET-1. researchgate.net

Selectivity Profile for ET-A versus ET-B Receptors

Bosentan is classified as a dual antagonist but exhibits a slight preference for the ET-A receptor over the ET-B receptor. drugbank.com The selectivity ratio for ET-A versus ET-B receptors for bosentan has been reported to be approximately 20:1. dovepress.com In vitro binding assays have shown that bosentan competitively antagonizes the binding of radiolabeled ET-1 to human smooth muscle cells (ET-A receptors) with a Ki of 4.7 nM and to human placenta (ET-B receptors) with a Ki of 95 nM. researchgate.netmedchemexpress.com

| Parameter | Value | Receptor | Reference |

| Selectivity Ratio (ETA:ETB) | ~20:1 | N/A | dovepress.com |

| Ki (inhibition constant) | 4.7 nM | ET-A (human smooth muscle cells) | researchgate.netmedchemexpress.com |

| Ki (inhibition constant) | 95 nM | ET-B (human placenta) | researchgate.netmedchemexpress.com |

| Receptor Occupancy Half-life (ROt1/2) | ~70 seconds | ET Receptors (human PASMC) | nih.govjnjmedicalconnect.com |

Structure-Activity Relationships Governing Endothelin Receptor Binding

Bosentan sodium is a competitive antagonist that targets both endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a slightly higher affinity for the ET-A subtype. targetmol.comwikipedia.orgdovepress.com Its structure, characterized by a substituted arylsulfonamido pyrimidine (B1678525) core, is crucial for its interaction with these receptors. core.ac.uk Unlike some newer antagonists that rely primarily on hydrophobic interactions, bosentan's binding is significantly influenced by electrostatic forces. plos.org This distinction in binding mode contributes to its kinetic profile, which includes a relatively fast dissociation from the receptor. plos.orgresearchgate.net

Ligand-Receptor Interaction Modeling

Molecular modeling studies have provided significant insights into how bosentan interacts with endothelin receptors at the atomic level. These models indicate that bosentan, a negatively charged molecule, occupies a well-defined binding pocket within the receptor but also extends into a larger binding area utilized by the natural ligand, endothelin-1 (B181129) (ET-1). plos.org

Interaction with ET-A Receptor: Modeling of the bosentan-ET-A receptor complex suggests that bosentan's structure only partially fills the binding pocket. plos.org The interaction is characterized by strong charge-charge interactions, which are critical for its antagonistic activity. plos.org The central pyrimidine unit of bosentan, with its four substituents, orients itself within the active site, while the sulfonamide moiety engages in key electrostatic interactions. plos.org Specifically, the exchange of certain chemical groups on the pyrimidine ring can alter the depth of penetration into the binding pocket. plos.org

Interaction with ET-B Receptor: For the human endothelin-B (hETB) receptor, advanced molecular dynamics simulations have revealed a sophisticated binding mechanism known as "fly-casting." biorxiv.org In this process, the flexible N-terminal tail of the hETB receptor first captures a bosentan molecule from the surrounding solvent through nonspecific attractive forces. biorxiv.org The captured ligand then slides along the tail toward the receptor's binding pocket. biorxiv.org Docking studies with a homology-modeled ET-B receptor identified that hydrogen bonds are formed between specific amino acids and bosentan; for example, the residue ARG84 binds to an oxygen atom (O4) of bosentan, while SER88 forms another hydrogen bond with a different oxygen atom (O25). nih.gov Further investigations using long-range molecular dynamics simulations have highlighted that residues such as Lys182, Lys273, and Arg343 form relevant hydrogen bond interactions with bosentan. utupub.fi

The binding site for bosentan is generally open to the extracellular environment, a feature that is believed to account for the compound's fast dissociation kinetics, with a receptor occupancy half-life of approximately one minute. plos.orgresearchgate.net

Site-Directed Mutagenesis Studies of Receptor Binding Domains

To experimentally validate the predictions from molecular models, researchers have employed site-directed mutagenesis. This technique involves systematically mutating specific amino acid residues in the receptor and observing the effect on bosentan's binding and potency. These studies have been instrumental in defining the structural determinants of bosentan's interaction with the ET-A receptor. core.ac.uk

In one key study, several point mutations were introduced into the ET-A receptor. The results demonstrated that specific residues have a significant and differential impact on the activity of various endothelin receptor antagonists. plos.org For bosentan, mutations at positions R326 and I355 were particularly impactful. plos.org

R326Q Mutation: Replacing the positively charged arginine (R) at position 326 with a neutral glutamine (Q) significantly reduced the potency of bosentan. This finding provides strong evidence for a critical charge-charge interaction between bosentan and this specific residue. plos.org

I355A Mutation: The mutation of isoleucine (I) at position 355 to the smaller alanine (B10760859) (A) also resulted in a significant reduction in bosentan's potency, indicating that this residue is part of a crucial contact point for the drug. plos.org

L322A Mutation: In contrast, mutating leucine (B10760876) (L) at position 322 to alanine (A) did not affect the activity of bosentan, whereas it did impact other antagonists like macitentan. This suggests bosentan's elongated structure may span over this residue to interact with others further into the binding site. plos.org

These mutagenesis experiments, which initially involved screening 18 different amino acid residues, were crucial for mapping the antagonist binding domain. core.ac.uk

| Mutation | Amino Acid Change | Effect on Bosentan Potency | Inferred Interaction |

|---|---|---|---|

| R326Q | Arginine to Glutamine | Significantly Reduced | Charge-charge interaction |

| I355A | Isoleucine to Alanine | Significantly Reduced | Hydrophobic/Contact point |

| L322A | Leucine to Alanine | Unaffected | Not a primary contact point for bosentan |

For the ET-B receptor, binding free energy calculations based on molecular dynamics simulations identified Lys182 and Trp336 as "hotspot" residues that contribute the most energy to the binding of bosentan. utupub.fi

3D Model Development of Antagonist Binding

The integration of data from chemical synthesis, structure-activity relationship studies, and site-directed mutagenesis has enabled the development of detailed three-dimensional (3D) models of bosentan bound to its receptors. core.ac.uk These models serve as valuable tools to rationalize the observed pharmacological properties and guide the design of new antagonists.

The 3D models of the bosentan-ET-A receptor complex illustrate an elongated conformation of the drug within the active site. plos.org The molecule's scaffold appears to span across the binding pocket, allowing it to make contact with residues like I355 while bypassing others like L322. plos.org These models categorize the interacting amino acid residues into groups such as "nearest neighbors," those involved in "ERA charge interaction" (like R326), and those forming an "extended ERA binding pocket." plos.orgresearchgate.net

For the ET-B receptor, X-ray crystallography has revealed a binding mode for bosentan that is essentially the same as that of a similar antagonist, K-8794. researchgate.net The model shows bosentan occupying a typical drug-binding site for peptide-activated G-protein coupled receptors (GPCRs). researchgate.net This binding site is notably open to the extracellular space, which is consistent with the rapid dissociation kinetics observed for bosentan. researchgate.net The development of these models has been aided by advanced computational methods, such as GA-guided multidimensional virtual-system coupled molecular dynamics (GA-mD-VcMD), which can generate a free-energy landscape of the entire ligand-receptor binding process. biorxiv.orgresearchgate.net

Preclinical Pharmacological Investigations

In Vitro Cellular Pharmacology

Receptor Binding Assays (e.g., 125I-labelled ET-1 binding)

Bosentan (B193191) competitively antagonizes the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors. nih.govnih.gov Studies using ¹²⁵I-labelled ET-1 have quantified the binding affinity of bosentan. In assays with human smooth muscle cells, which primarily express ETA receptors, bosentan demonstrated a high affinity with a Ki (inhibition constant) of 4.7 nM. nih.govmedchemexpress.comprobechem.com For ETB receptors, assessed using human placenta, the Ki was found to be 95 nM. nih.govmedchemexpress.comprobechem.com This indicates a higher affinity for the ETA receptor subtype compared to the ETB receptor. nih.govmedchemexpress.comprobechem.comdrugbank.combioline.org.br Further in vitro assays have reported IC50 values (the concentration causing 50% inhibition of binding) of 7.1 nM for ETA and 474.8 nM for ETB, highlighting a 67-fold greater selectivity for the ETA receptor. medchemexpress.comprobechem.com

Bosentan Receptor Binding Affinity

| Receptor Subtype | Tissue/Cell Source | Binding Value (Ki) |

|---|---|---|

| ETA | Human Smooth Muscle Cells | 4.7 nM |

| ETB | Human Placenta | 95 nM |

Cellular Signaling Cascade Modulation (e.g., intracellular calcium levels)

Endothelin-1 exerts its physiological effects by binding to its receptors, which triggers a cascade of intracellular signaling events, including an increase in intracellular calcium concentration ([Ca²⁺]cyt). mdpi.com This elevation in [Ca²⁺]cyt is a critical signal for processes like vasoconstriction and cell proliferation. dovepress.comatsjournals.org Bosentan, by blocking the binding of ET-1 to its receptors, can modulate these downstream signaling pathways. dovepress.comatsjournals.org Specifically, ET-1-mediated activation of its receptors leads to the production of inositol (B14025) trisphosphate (IP3), which in turn stimulates the release of Ca²⁺ from intracellular stores. mdpi.com Bosentan's antagonism of ET receptors interferes with this process. By preventing ET-1 from binding, bosentan can inhibit the subsequent rise in intracellular calcium levels that would normally be initiated by ET-1. dovepress.comatsjournals.org This modulation of calcium signaling is a key mechanism underlying its pharmacological effects.

Effects on Endothelial and Vascular Smooth Muscle Cell Proliferation

Endothelin-1 is a known mitogen, promoting the proliferation of vascular smooth muscle cells, a key feature in the vascular remodeling seen in pulmonary arterial hypertension. nih.govclinexprheumatol.org In vitro studies have demonstrated that bosentan can effectively antagonize these proliferative effects. atsjournals.orgtandfonline.com For instance, in cultures of human pulmonary artery smooth muscle cells (PASMCs), ET-1 was shown to significantly increase cell number and DNA synthesis. tandfonline.com The addition of bosentan was found to inhibit these ET-1-mediated proliferative responses. atsjournals.org Furthermore, bosentan has been observed to attenuate proliferation of PASMCs stimulated by other growth factors, such as platelet-derived growth factor (PDGF). atsjournals.orgresearchgate.net This suggests that bosentan's anti-proliferative effects may extend beyond simple ET receptor blockade. atsjournals.orgresearchgate.net Some research indicates that bosentan can also improve human endothelial cell function in vitro and reduce neointimal proliferation. ersnet.org

In Vivo Animal Models of Endothelin-Related Pathophysiology

Experimental Pulmonary Hypertension Models

Animal models have been instrumental in demonstrating the in vivo efficacy of bosentan in conditions mimicking human pulmonary hypertension.

Effects on Pulmonary Vascular Resistance and Remodeling

In various animal models of pulmonary hypertension, including those induced by hypoxia or chemical agents like monocrotaline (B1676716), chronic oral administration of bosentan has been shown to reduce pulmonary vascular resistance. europa.eunih.gov It has also been demonstrated to prevent and even reverse the structural changes associated with the disease, known as vascular remodeling. europa.eunih.govahajournals.org These changes include hypertrophy of the pulmonary vasculature and the right ventricle of the heart. europa.eu

In a study using a piglet model of overcirculation-induced pulmonary hypertension, treatment with bosentan completely prevented the increase in pulmonary vascular resistance and the associated arteriolar medial hypertrophy. ahajournals.org Another study in a rat model of hypoxia-induced pulmonary hypertension showed that bosentan could prevent or reverse the condition. ahajournals.org In a rat model of occlusive-angioproliferative pulmonary hypertension, bosentan treatment prevented further increases in right ventricular systolic pressure and hypertrophy, and markedly attenuated pulmonary vascular cell proliferation. nih.gov However, it is noteworthy that in a rat model of heart failure-associated pulmonary hypertension, bosentan did not show a benefit in improving pulmonary hypertension or lung remodeling. ersnet.org In a non-vasoreactive pulmonary hypertension model in rats induced by bleomycin, macitentan (B1675890) was found to be more effective than bosentan at preventing pulmonary vascular remodeling and right ventricular hypertrophy. nih.gov

Effects of Bosentan in an Experimental Overcirculation-Induced Pulmonary Hypertension Model in Piglets

| Parameter | Sham Operation | Placebo | Bosentan-Treated |

|---|---|---|---|

| Normalized-flow Pulmonary Artery Pressure (mm Hg) | 20 (2) | 33 (1) | Prevented Increase |

| Arteriolar Medial Thickness Increase | - | +83% | Completely Prevented |

Data presented as mean (SEM) or percentage change. ahajournals.org

Effects of Bosentan in a Hypoxia-Induced Pulmonary Hypertension Model in Mice

| Parameter | Normoxic + Saline | Hypoxic + Saline | Hypoxic + Bosentan |

|---|---|---|---|

| Right Ventricular Systolic Pressure (mmHg) | 17.6 ± 0.9 | 26.6 ± 1.0 | 22.9 ± 1.1 |

Data presented as mean ± SEM. nih.gov

Modulation of Right Ventricular Hypertrophy and Fibrosis

In experimental models of pulmonary hypertension, such as those induced by chronic hypoxia, bosentan has demonstrated a significant ability to mitigate the adverse remodeling of the right ventricle (RV). nih.govnih.gov Chronic pressure overload on the RV leads to maladaptive responses, including hypertrophy (an increase in muscle mass) and fibrosis (the formation of excess fibrous connective tissue), which ultimately contribute to RV dysfunction and failure. nih.govmdpi.com

Preclinical studies in rats exposed to normobaric hypoxia (10% FiO2) for three weeks revealed that this condition induced significant increases in RV systolic pressure (RVSP) and RV hypertrophy (RVH). nih.govnih.gov Treatment with bosentan was found to attenuate the development of RVH in these hypoxic animals. nih.govnih.gov Specifically, while hypoxia led to a marked increase in RV mass, bosentan treatment resulted in a statistically significant reduction in this hypertrophy. nih.gov

Furthermore, bosentan treatment has been shown to reduce the expression of procollagen-I and total collagen in the right ventricle of hypoxic rats, indicating a direct impact on the fibrotic process. nih.govnih.gov This suggests that bosentan can interfere with the signaling pathways that lead to the excessive deposition of collagen, a key component of fibrosis. The proposed mechanism for this effect involves the modulation of protein kinase C (PKC) isoforms, particularly PKC-δ. nih.govnih.gov While hypoxia increased the total and cytosolic levels of PKC-δ, bosentan treatment was associated with an increase in membranous PKC-δ, suggesting an alteration in its activity that may contribute to the observed anti-hypertrophic and anti-fibrotic effects. nih.govnih.gov

It is noteworthy that in some studies, bosentan reduced RV mass even without a significant improvement in hemodynamic measures like RVSP, pointing towards a direct cardioprotective effect on the ventricular tissue itself, independent of its vasodilatory actions. nih.gov

Table 1: Effect of Bosentan on Right Ventricular Parameters in a Hypoxia-Induced Pulmonary Hypertension Model

| Parameter | Normoxia (Control) | Hypoxia + Vehicle | Hypoxia + Bosentan |

| RV Systolic Pressure (mmHg) | 25 ± 2 | 72 ± 4 | Not significantly different from Hypoxia + Vehicle |

| RV Hypertrophy (mg/g body wt.) | 0.5 ± 0.03 | 1.2 ± 0.06 | 1.0 ± 0.05 |

| RV Procollagen-I Expression | Baseline | Increased | Attenuated |

| RV Total Collagen Expression | Baseline | Increased | Attenuated |

| p<0.05 compared to Hypoxia + Vehicle. Data adapted from studies on Sprague-Dawley rats exposed to chronic hypoxia. nih.govnih.gov |

Impact on Bone Marrow-Derived Cell Kinetics in Lung Tissue

Preclinical investigations have revealed that bosentan can modulate the movement and activity of bone marrow-derived cells in the lungs, which may be a novel mechanism contributing to its therapeutic effects in pulmonary hypertension. researchgate.netnih.govnih.gov In mouse models of hypoxia-induced pulmonary hypertension, there is an observed increase in the recruitment of bone marrow-derived endothelial cells and macrophages to the lung tissue. researchgate.netnih.gov

Bosentan treatment in these models has been shown to have a differential effect on these cell populations. It appears to promote the incorporation of bone marrow-derived endothelial cells while simultaneously inhibiting the infiltration of macrophages into the lungs. researchgate.netnih.gov This modulation of cell kinetics is associated with changes in the expression of key signaling molecules. Specifically, bosentan treatment has been linked to the upregulation of stromal cell-derived factor-1 (SDF-1) and endothelial nitric oxide synthase (eNOS) protein levels in the lung. researchgate.netnih.govnih.gov Concurrently, it has been observed to downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). researchgate.netnih.govnih.gov

These findings suggest that bosentan's therapeutic action in pulmonary hypertension may, in part, be due to its ability to alter the cellular landscape of the lung by encouraging vascular repair through endothelial cell recruitment and reducing inflammation by limiting macrophage accumulation. researchgate.netnih.govresearchgate.net The upregulation of SDF-1, a known chemoattractant for stem cells, and eNOS, which produces the vasodilator nitric oxide, further supports this hypothesis. nih.govresearchgate.net

Table 2: Bosentan's Influence on Bone Marrow-Derived Cell Kinetics and Gene Expression in Hypoxic Lung Tissue

| Cellular/Molecular Target | Effect of Hypoxia | Effect of Bosentan Treatment |

| Bone Marrow-Derived Endothelial Cells | Increased | Further Promoted Incorporation |

| Bone Marrow-Derived Macrophages | Increased | Inhibited Infiltration |

| Stromal Cell-Derived Factor-1 (SDF-1) | Upregulated | Further Upregulated |

| Interleukin-6 (IL-6) | Upregulated | Downregulated |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Upregulated | Downregulated |

| Endothelial Nitric Oxide Synthase (eNOS) | Upregulated | Further Upregulated |

| Data synthesized from preclinical mouse models of pulmonary hypertension. researchgate.netnih.govnih.gov |

Models of Ischemia-Reperfusion Injury

Bosentan has been investigated for its protective effects in various preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. dovepress.comwisdomlib.orgresearchgate.net The neurohormone endothelin-1 (ET-1) is a potent vasoconstrictor and is known to be upregulated during I/R, contributing significantly to the resulting tissue damage. portlandpress.comnih.gov

In models of skeletal muscle and myocardial I/R injury, bosentan, as a dual ETa and ETb receptor antagonist, has been shown to counteract the potent vasoconstrictive effects of ET-1. dovepress.comportlandpress.comnih.gov By blocking ET-1 receptors, bosentan helps to mitigate the reduction in blood flow and capillary leakage that characterizes I/R injury. dovepress.comnih.gov This action helps to preserve microvascular perfusion and increase the functional capillary density, thereby improving tissue viability. nih.gov In human studies involving forearm ischemia-reperfusion, bosentan was observed to attenuate the vasoconstrictor response to infused ET-1 and prevent the impairment of endothelium-dependent vasodilation that occurs during reperfusion. portlandpress.com

The reperfusion phase of I/R injury is associated with a burst of reactive oxygen species (ROS) production, leading to oxidative stress and a robust inflammatory response. wisdomlib.orgjucvm.com Preclinical studies have demonstrated that bosentan can significantly attenuate these processes. In a rat model of skeletal muscle I/R, bosentan treatment led to higher total antioxidant status (TAS) levels and lower total oxidant status (TOS) and oxidative stress index (OSI) levels compared to the untreated I/R group. dovepress.com Specifically, TAS levels increased by 42% and TOS levels were reduced by 31% in the bosentan-treated group. dovepress.com

Table 3: Biochemical Effects of Bosentan in a Rat Model of Skeletal Muscle Ischemia-Reperfusion Injury

| Biochemical Marker | Ischemia-Reperfusion (IR) Group | Bosentan + IR Group | P-value |

| Total Antioxidant Status (TAS) (mmol/L) | 0.59 ± 0.10 | 1.03 ± 0.18 | P = 0.016 |

| Total Oxidant Status (TOS) (IU/mg) | 2.86 ± 0.43 | 1.97 ± 0.39 | P < 0.001 |

| Oxidative Stress Index (OSI) | Significantly Elevated | Significantly Lower | P < 0.001 |

| Data represents mean ± standard deviation. dovepress.com |

Vasoconstriction Mitigation Mechanisms

Experimental Renal Dysfunction Models (e.g., Sodium Arsenite-Induced Nephrotoxicity)

Bosentan has shown protective effects in experimental models of renal dysfunction, particularly in nephrotoxicity induced by agents like sodium arsenite. researchgate.netnih.gov Chronic exposure to arsenic is known to cause significant health issues, including nephrotoxicity, which is characterized by oxidative stress, inflammation, and fibrosis. researchgate.netresearchgate.net

In a rat model where renal dysfunction was induced by oral administration of sodium arsenite for four weeks, treatment with bosentan was found to ameliorate the signs of kidney damage. researchgate.netnih.gov Arsenic administration led to a significant increase in markers of renal damage such as serum creatinine (B1669602), urea, and uric acid, along with a decreased creatinine clearance. nih.gov Treatment with bosentan attenuated these changes, suggesting an improvement in renal function. nih.gov

Histopathological examination of the kidneys from arsenic-treated rats revealed glomerular and tubular changes, as well as significant collagen deposition, indicating renal fibrosis. researchgate.netnih.gov Bosentan treatment was able to abrogate these histological changes. researchgate.net The mechanism behind this protection appears to be linked to the mitigation of oxidative stress, as evidenced by a reduction in lipid peroxides and superoxide (B77818) anion generation, and a restoration of reduced glutathione (B108866) levels in the kidneys of bosentan-treated rats. researchgate.netnih.gov Furthermore, bosentan was found to resist the arsenic-induced reduction in the expression of renal endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health. researchgate.netnih.gov

Table 4: Effect of Bosentan on Renal Function and Oxidative Stress in Sodium Arsenite-Induced Nephrotoxicity in Rats

| Parameter | Control Group | Sodium Arsenite Group | Sodium Arsenite + Bosentan Group |

| Serum Creatinine | Normal | Significantly Increased | Attenuated Increase |

| Serum Urea | Normal | Significantly Increased | Attenuated Increase |

| Renal Lipid Peroxides | Baseline | Profound Increase | Attenuated Increase |

| Renal Reduced Glutathione | Baseline | Decreased | Attenuated Decrease |

| Renal Collagen Deposition | Minimal | Significant Deposition | Abrogated Deposition |

| Renal eNOS Expression | Normal | Reduced | Resisted Reduction |

| Data synthesized from studies on sodium arsenite-induced renal dysfunction in rats. researchgate.netnih.gov |

Models of Fibrotic Disorders (e.g., Pulmonary Fibrosis)

In preclinical animal models, bosentan has demonstrated anti-fibrotic effects, particularly in the context of pulmonary fibrosis. europa.eu For instance, in a model of pulmonary fibrosis induced by the chemotherapeutic agent bleomycin, bosentan treatment was shown to reduce collagen deposition in the lungs. europa.eunih.gov

Bleomycin administration in rats leads to lung injury characterized by inflammation (alveolitis) and the progressive accumulation and deposition of extracellular matrix, resulting in fibrosis. nih.gov Studies have shown that bosentan can inhibit these pathological changes. When administered early after bleomycin-induced injury, bosentan significantly reversed the histopathological findings of alveolitis and lung fibrosis. nih.gov This anti-fibrotic effect was associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are crucial for the regulation of tissue remodeling. nih.gov Specifically, bosentan treatment appeared to alter the concentrations of MMP-9 and TIMP-1, contributing to the inhibition of excessive collagen deposition. nih.gov These findings from animal models suggest that by antagonizing endothelin receptors, bosentan can interfere with the pathways that promote fibrosis in the lung. europa.eunih.govmdpi.com

Comparative Preclinical Studies with Other Endothelin Receptor Antagonists

Bosentan sodium’s pharmacological profile has been extensively compared with other endothelin receptor antagonists (ERAs) in various preclinical models. These studies highlight differences in receptor binding affinity, selectivity, and in vivo efficacy, providing a basis for differentiating their therapeutic potential.

Comparison with Macitentan

Macitentan, a dual ERA like bosentan, was developed with the goal of enhanced tissue penetration and sustained receptor binding. nih.gov Preclinical studies have demonstrated notable differences between the two compounds.

In terms of receptor binding kinetics, macitentan exhibits a significantly slower dissociation from endothelin receptors compared to bosentan. dovepress.com The receptor occupancy half-life of macitentan has been measured at 17 minutes, which is 15-fold longer than that of bosentan. dovepress.com This prolonged receptor binding translates to an insurmountable antagonism in second-messenger signaling studies, whereas bosentan demonstrates surmountable competitive antagonism. dovepress.com Consequently, macitentan can inhibit the sustained increase in intracellular calcium levels induced by endothelin-1 (ET-1) across a wide range of ET-1 concentrations, an effect not observed with bosentan. dovepress.com

In vivo studies in animal models of hypertension have shown that these molecular differences translate to greater efficacy for macitentan. In hypertensive Dahl salt-sensitive rats, administration of macitentan on top of a maximal effective dose of bosentan resulted in a further significant decrease in mean arterial blood pressure. nih.govresearchgate.net Conversely, administering bosentan on top of a maximally effective dose of macitentan produced no additional blood pressure reduction. nih.govmedchemexpress.com Similar results were observed in a bleomycin-induced pulmonary hypertension rat model, where macitentan produced an additional decrease in mean pulmonary artery pressure when added to bosentan therapy. nih.gov These findings suggest that macitentan achieves a more comprehensive blockade of ET receptors. nih.govresearchgate.net Furthermore, in a rat model of non-vasoreactive pulmonary hypertension, macitentan, but not bosentan, was found to significantly prevent pulmonary vascular remodeling and right ventricular hypertrophy. researchgate.net This superior in vivo activity of macitentan is attributed to its enhanced tissue distribution and sustained receptor occupancy. nih.govresearchgate.net

Comparison with Ambrisentan (B1667022)

Ambrisentan is a selective ETA receptor antagonist, distinguishing it from the dual (ETA/ETB) antagonistic action of bosentan. dovepress.com This selectivity is a key differentiator in their preclinical pharmacological profiles. Bosentan has a selectivity ratio of approximately 20:1 for the ETA receptor over the ETB receptor, whereas ambrisentan displays a much higher selectivity ratio of 200:1. dovepress.com

The rationale for selective ETA blockade is to inhibit the vasoconstrictive and proliferative effects mediated by ETA receptors while preserving the potential vasodilatory and clearance functions of ETB receptors. nih.gov In preclinical calcium release assays using human pulmonary arterial smooth muscle cells, ambrisentan and macitentan showed similar high potency, and both were approximately 10-fold more potent than bosentan. plos.org However, in terms of receptor binding kinetics, ambrisentan has a rapid dissociation rate, similar to bosentan and in contrast to the slow dissociation of macitentan. plos.org

Comparison with Other ERAs

Preclinical comparisons have also been made with other ERAs such as sitaxsentan (B1663635) and tezosentan (B1682238). Sitaxsentan, like ambrisentan, is a selective ETA receptor antagonist. uscjournal.com Preclinical data from a rat monocrotaline model of pulmonary arterial hypertension suggested that a dual ERA had better survival outcomes and was more effective at inhibiting right ventricular hypertrophy compared to a selective ETA receptor antagonist, despite similar reductions in right ventricular systolic pressure. uscjournal.com

Tezosentan is a non-peptide derivative of bosentan designed for intravenous administration with high affinity for both ETA and ETB receptors. nih.gov In preclinical models of hepatic ischemia/reperfusion injury, tezosentan demonstrated significant protective effects, reducing hepatocellular damage, which was not as prominently observed with bosentan in some studies. nih.gov

The following table summarizes key preclinical comparative data for bosentan and other endothelin receptor antagonists.

Interactive Data Table: Preclinical Comparison of Endothelin Receptor Antagonists

| Compound | Receptor Selectivity | Receptor Occupancy Half-life | Key Preclinical Findings |

|---|---|---|---|

| Bosentan | Dual ETA/ETB (20:1) dovepress.com | ~70 seconds researchgate.net | Surmountable competitive antagonism. dovepress.com Less potent than ambrisentan and macitentan in calcium flux assays. plos.org |

| Macitentan | Dual ETA/ETB (50:1) dovepress.com | 17 minutes dovepress.com | Insurmountable antagonism; sustained receptor binding. dovepress.com Greater in vivo efficacy in hypertension models compared to bosentan. nih.gov |

| Ambrisentan | Selective ETA (>200:1) dovepress.com | ~40 seconds researchgate.net | High potency, similar to macitentan in calcium flux assays. plos.org Rapid receptor dissociation. plos.org |

| Sitaxsentan | Selective ETAuscjournal.com | Not specified | Compared in a rat model of PAH, where dual antagonism showed some advantages over selective ETA blockade. uscjournal.com |

| Tezosentan | Dual ETA/ETBnih.gov | Not specified | Intravenous formulation; showed significant protection in hepatic ischemia/reperfusion models. nih.gov |

Preclinical Pharmacokinetics and Metabolism

Absorption and Bioavailability in Animal Models

While specific detailed data solely focused on animal models for absorption and bioavailability of bosentan (B193191) sodium were not extensively available in the search results, information on bosentan (the parent compound) in both healthy human subjects and patients is often extrapolated or compared to animal findings in preclinical assessments. The absolute bioavailability of bosentan is approximately 50% and is unaffected by food. fda.govhres.cahres.canih.govresearchgate.netdrugbank.com Maximum plasma concentrations are typically attained within 3–5 hours after oral administration. hres.cahres.ca Studies in animals have shown that chronic oral administration of bosentan was used in models of pulmonary hypertension and pulmonary fibrosis to assess efficacy, implying sufficient absorption to exert pharmacological effects. europa.eueuropa.euefda.gov.ethres.canih.govhres.ca

Distribution Studies in Animal Tissues

Distribution studies in animals help to understand how bosentan is distributed throughout the body. The volume of distribution of bosentan is reported to be about 18 L. hres.cahres.canih.govdrugbank.comeuropa.eueuropa.eu

Plasma Protein Binding Characteristics and Saturation

Bosentan is characterized by high plasma protein binding, exceeding 98%, primarily binding to albumin. fda.govnih.govresearchgate.netdrugbank.comeuropa.eueuropa.eumedsinfo.com.au In vitro studies have indicated that plasma protein binding can be saturable at concentrations above 20 µg/ml. fda.gov This high degree of protein binding is a significant factor influencing its distribution and elimination.

Tissue Penetration Dynamics

Information specifically detailing comprehensive tissue penetration dynamics of bosentan sodium in various animal tissues was limited in the provided search results. However, preclinical studies in animal models evaluating the effects of bosentan in specific organs like the lungs, heart, and kidneys ahajournals.org suggest that the compound reaches these tissues to exert its pharmacological effects. One study comparing macitentan (B1675890) and bosentan in rats noted that macitentan displayed enhanced tissue distribution compared to bosentan. researchgate.net Levels of unchanged bosentan and its metabolites have been determined in bile and liver from dogs. fda.gov

Biotransformation Pathways and Metabolite Profiling

Bosentan undergoes extensive metabolism, primarily in the liver, followed by biliary excretion. fda.govhres.cahres.canih.govresearchgate.netdrugbank.commedsinfo.com.au

Primary Cytochrome P450 Enzymes Involved (CYP3A4, CYP2C9, CYP2C19)

The major cytochrome P450 isoenzymes responsible for the metabolism of bosentan are CYP2C9 and CYP3A4. fda.govnih.govdrugbank.comeuropa.eumedsinfo.com.auresearchgate.netdntb.gov.uaresearchgate.netnih.govfda.gov In vitro data also suggest the involvement of CYP2C19 in bosentan metabolism. nih.govdrugbank.comeuropa.eufda.gov Bosentan is also known to be an inducer of CYP3A4 and CYP2C9, and possibly CYP2C19. fda.goveuropa.eufda.gov

Identification and Characterization of Major Metabolites (e.g., Ro 48-5033, Ro 47-8634, Ro 64-1056)

Three major metabolites of bosentan have been identified: Ro 48-5033, Ro 47-8634, and Ro 64-1056. fda.govdrugbank.commedsinfo.com.aufda.govresearchgate.netresearchgate.netnih.gov

| Metabolite | Description | Formation Pathway | Pharmacological Activity |

| Ro 48-5033 | Hydroxylated metabolite | Hydroxylation of the tert-butyl group researchgate.netmdpi.com | Active fda.govdrugbank.commedsinfo.com.auresearchgate.net |

| Ro 47-8634 | Phenol (B47542) metabolite | O-demethylation of the phenolic methyl ether researchgate.netmdpi.com | Minor/Inactive fda.govmdpi.com |

| Ro 64-1056 | Secondary metabolite (Hydroxyl-phenol metabolite) | Combination of hydroxylation and O-demethylation researchgate.netmdpi.com | Less potent than bosentan fda.gov |

Ro 48-5033 is the primary metabolite detected in plasma, urine, and feces. mdpi.com Ro 64-1056 is a secondary metabolite found in urine and feces but was not observed in plasma in one study. mdpi.com Ro 47-8634 represents a minor metabolite fraction. mdpi.com The active metabolite Ro 48-5033 may contribute 10% to 20% of the total pharmacological effect of bosentan. fda.govdrugbank.commedsinfo.com.auresearchgate.netfda.gov While less potent than bosentan in vitro, Ro 48-5033 is less tightly bound to plasma proteins, resulting in a higher free fraction which may contribute to its activity. fda.gov

In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in characterizing the metabolic fate of bosentan nih.govresearchgate.netnih.gov. Bosentan is primarily metabolized by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9 nih.govdrugbank.comhres.caresearchgate.netnih.gov. These enzymes are responsible for the formation of three main phase I metabolites: a phenol metabolite (Ro 47-8634), a hydroxy metabolite (Ro 48-5033), and a secondary metabolite containing both modifications (Ro 64-1056) nih.govnih.gov.

Studies using human liver microsomes have determined the Michaelis-Menten constant (K_m) values for the formation of the phase I metabolites. For the formation of Ro 48-5033 and Ro 47-8634 in human liver microsomes, the respective K_m values were reported as 65 μM and 73 μM nih.gov.

While CYP3A4 and CYP2C9 are the major enzymes involved in the formation of Ro 48-5033, Ro 47-8634, and Ro 64-1056, other CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP2D6 were not found to be significantly involved in bosentan metabolism in tested recombinant enzyme systems nih.gov.

In addition to phase I metabolism, in vitro studies have also indicated the involvement of uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes in the metabolism of bosentan. Bosentan glucuronide has been detected in cells expressing UGT1A1, suggesting that direct glucuronidation of bosentan by UGT1A1 is another metabolic pathway nih.gov. Glucuronides of the phase I metabolites were not detected in these studies nih.gov.

| Enzyme System | Metabolites Formed (Phase I) | K_m (μM) (Human Liver Microsomes) |

| Human Liver Microsomes | Ro 48-5033, Ro 47-8634, Ro 64-1056 | Ro 48-5033: 65 nih.gov |

| Ro 47-8634: 73 nih.gov | ||

| Recombinant CYP3A4 | Ro 48-5033, Ro 47-8634, Ro 64-1056 | - |

| Recombinant CYP2C9 | Ro 48-5033 | - |

| Cells expressing UGT1A1 | Bosentan glucuronide | - |

Elimination Pathways in Animal Models (Hepatic and Biliary Excretion)

Preclinical studies in animal models, such as rats and dogs, have demonstrated that bosentan is predominantly eliminated through hepatic metabolism followed by biliary excretion of the resulting metabolites nih.govnih.govresearchgate.net. This aligns with findings in humans, where biliary excretion is the major elimination pathway drugbank.comfda.govmedscape.comresearchgate.nethres.cahres.ca.

Following oral administration of radioactive bosentan in a clinical study, a high percentage of the administered radioactivity was recovered in the feces, accounting for over 90% of the total recovery fda.govmdpi.com. Less than 6% of the administered dose was recovered in the urine fda.govmdpi.com. This indicates that renal excretion plays a minor role in the elimination of bosentan and its metabolites medscape.commdpi.com.

The active metabolite, Ro 48-5033, has been identified as a primary metabolite detected in plasma, urine, and feces mdpi.com. The secondary metabolite, Ro 64-1056, was also a major metabolite found in urine and feces mdpi.com.

The biliary excretion of bosentan and its metabolites is influenced by transport proteins. Studies suggest the involvement of multidrug resistance protein 2 (MRP2) in the canalicular excretion of bosentan and likely its glucuronide conjugate nih.govresearchgate.net. While bosentan has been shown to alter canalicular bile formation potentially via MRP2-mediated mechanisms, the specific efflux transporter(s) responsible for the biliary secretion of bosentan and its metabolites have not been definitively identified in all studies nih.gov.

In animal models of pulmonary hypertension, chronic oral administration of bosentan has been shown to reduce pulmonary vascular resistance and reverse pulmonary vascular and right ventricular hypertrophy hres.cahres.cahres.ca. In an animal model of pulmonary fibrosis, bosentan reduced collagen deposition hres.cahres.cahres.ca.

Molecular Interactions and Pharmacogenomic Aspects in Preclinical Research

Transporter-Mediated Drug Disposition in Hepatic Systems

Hepatic transporters play a significant role in the uptake of compounds from the bloodstream into hepatocytes and their subsequent efflux into bile or back into the circulation. Bosentan (B193191) sodium has been identified as a substrate and modulator of several important hepatic transporters.

Hepatic Uptake Transporters (e.g., OATP1B1, OATP1B3)

Preclinical studies have demonstrated that bosentan and its active metabolite, Ro 48-5033, are substrates of the human organic anion transporting polypeptides (OATP) OATP1B1 and OATP1B3. nih.gov In vitro studies using Chinese hamster ovary (CHO) cells expressing these transporters showed that bosentan uptake was efficiently inhibited by known OATP inhibitors like cyclosporin (B1163) A and rifampicin (B610482) at concentrations below their clinically effective plasma levels. nih.govwebspaceconfig.de This suggests that OATP1B1 and OATP1B3-mediated hepatic uptake is a significant pathway for bosentan entry into hepatocytes. nih.gov Inhibition of these uptake transporters may represent a mechanism for pharmacokinetic interactions observed with co-administered drugs that are also OATP substrates or inhibitors. nih.gov

Studies in sandwich-cultured human hepatocytes (SCHH) have also indicated that OATP inhibitors decrease the influx of bosentan, further supporting the role of OATPs in its hepatic uptake. cdnsciencepub.comresearchgate.net

Efflux Transporters (e.g., BSEP, MRP2, P-glycoprotein)

Bosentan has been shown to interact with hepatic efflux transporters, particularly the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), and P-glycoprotein. cdnsciencepub.comresearchgate.netresearchgate.netsemanticscholar.org

In vitro studies using membrane vesicles expressing human BSEP demonstrated that bosentan inhibits BSEP-mediated ATP-dependent uptake of taurocholic acid. researchgate.net The IC50 values for bosentan inhibition of BSEP have been reported in the micromolar range in various in vitro systems. researchgate.netresearchgate.netsemanticscholar.orgkuleuven.beplos.orgnih.gov For instance, IC50 values of 42.1 µM and 162.0 µM have been reported for bosentan and its metabolite desmethyl bosentan, respectively, in BSEP inhibition assays. semanticscholar.orgkuleuven.beplos.org Inhibition of BSEP can lead to the intracellular accumulation of bile salts. researchgate.netoup.com

While some studies initially suggested bosentan inhibition of MRP2, more recent data from in vitro studies with SCHH and membrane vesicles indicate weak or no relevant inhibitory effect of bosentan on MRP2-mediated transport at tested concentrations. cdnsciencepub.comresearchgate.netsemanticscholar.orgplos.org However, one study suggested that bosentan stimulated MRP2-mediated transport in rat systems. researchgate.net

Bosentan has also been identified as a substrate for P-glycoprotein efflux in preclinical models. cdnsciencepub.comresearchgate.netsemanticscholar.org

In Vitro Inhibition of Bile Acid Transporters

Preclinical research has specifically investigated the inhibitory effects of bosentan on bile acid transporters, which is relevant to understanding its potential to cause drug-induced liver injury. Bosentan has been shown to inhibit the sodium-dependent taurocholate cotransporter (NTCP), a key hepatic uptake transporter for bile acids, particularly at higher concentrations in in vitro models like SCHH. cdnsciencepub.comresearchgate.netresearchgate.netplos.org IC50 values for NTCP inhibition by bosentan have been reported around 35.6 µM. researchgate.netplos.orgnih.gov

Furthermore, bosentan's inhibition of BSEP, the primary efflux transporter for conjugated bile salts into bile, is a significant finding in preclinical studies. cdnsciencepub.comresearchgate.netresearchgate.netsemanticscholar.orgplos.orgoup.com This inhibition can impair bile salt excretion and contribute to their accumulation within hepatocytes. researchgate.netoup.com

The following table summarizes some reported IC50 values for bosentan's inhibition of hepatic transporters in preclinical in vitro studies:

| Transporter | IC50 (µM) | Reference |

| OATP1B1 | 5.0 | plos.orgnih.gov |

| OATP1B3 | 5.2 | plos.orgnih.gov |

| NTCP | 35.6 - 36 | researchgate.netplos.orgnih.gov |

| BSEP | 42.1 - 162.0 (Bosentan and desmethyl bosentan) | researchgate.netsemanticscholar.orgkuleuven.beplos.orgnih.gov |

| MRP2 | >75 - >100 (Weak or no inhibition) | semanticscholar.orgplos.org |

| P-glycoprotein | >100 (Weak or no inhibition) | semanticscholar.orgplos.org |

Note: IC50 values can vary depending on the specific experimental system and conditions used.

Cytochrome P450 Enzyme Induction and Inhibition

Bosentan is known to interact with the cytochrome P40 (CYP) enzyme system, primarily as an inducer of certain isoforms. This has significant implications for its own metabolism and the metabolism of co-administered drugs.

Inductive Effects on CYP2C9, CYP3A4, and CYP2C19

Preclinical and clinical data indicate that bosentan is an inducer of CYP2C9 and CYP3A4. europa.eumedsinfo.com.auresearchgate.netefda.gov.etmedsafe.govt.nzeuropa.euresearchgate.net In vitro data also suggest a potential for induction of CYP2C19. europa.eumedsinfo.com.auefda.gov.etmedsafe.govt.nz This induction leads to increased metabolism of substrates of these enzymes, potentially decreasing their plasma concentrations and altering their efficacy. europa.eumedsinfo.com.auefda.gov.etmedsafe.govt.nz

The auto-induction of its own metabolism by inducing CYP2C9 and CYP3A4 is a characteristic of bosentan, leading to a decrease in plasma concentrations upon multiple dosing compared to single-dose administration in preclinical and clinical studies. medsinfo.com.auresearchgate.net

Inhibitory Effects on CYP Isoenzymes

In contrast to its inductive effects, in vitro studies have demonstrated that bosentan has no relevant inhibitory effect on a range of tested CYP isoenzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, and 3A4. europa.eumedsinfo.com.aumedsafe.govt.nz Therefore, bosentan is not expected to increase the plasma concentrations of medicinal products primarily metabolized by these specific isoenzymes through direct inhibition. europa.eumedsinfo.com.aumedsafe.govt.nz

Genetic Polymorphisms Impacting Metabolism and Disposition

Bosentan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, notably CYP2C9 and CYP3A4. drugbank.comresearchgate.netnih.gov It is also a substrate for hepatic uptake transporters, specifically Organic Anion-Transporting Polypeptides (OATP) 1B1 and OATP1B3, encoded by the SLCO1B1 and SLCO1B3 genes, respectively. researchgate.netnih.gov Efflux transporters such as the Bile Salt Export Pump (BSEP), encoded by ABCB11, and Multidrug Resistance-Associated Protein 2 (MRP2), encoded by ABCC2, are also implicated in its disposition. researchgate.netnih.govresearchgate.net Genetic variations within the genes encoding these proteins can lead to altered enzyme activity or transporter function, potentially impacting bosentan plasma concentrations and contributing to variability in response and adverse effects. nih.govelsevier.es

CYP2C9 Polymorphisms (e.g., CYP2C92, CYP2C93) and Metabolic Efficiency

Genetic polymorphisms in the CYP2C9 gene are known to affect the metabolic efficiency of several drugs. nih.gov For bosentan, CYP2C9 is one of the major enzymes responsible for its metabolism, including the formation of the pharmacologically active metabolite Ro 48-5033. drugbank.comresearchgate.netnih.gov Studies have investigated the impact of common CYP2C9 variant alleles, such as CYP2C92 and CYP2C93, on bosentan metabolism.

In vitro studies have demonstrated that bosentan metabolism by the CYP2C92 and CYP2C93 variant enzymes is significantly reduced compared to the wild-type enzyme, CYP2C91. nih.govresearchgate.netescholarship.org The metabolic activity of CYP2C92 was found to be comparable to that of CYP2C9*3 in metabolizing bosentan. nih.govresearchgate.netescholarship.org

Research in patients has associated CYP2C92 with an increased risk of elevated liver aminotransferases, a marker of potential liver injury, in individuals treated with bosentan. nih.govelsevier.esresearchgate.netescholarship.orgnih.govnih.gov One study in Caucasian patients with pulmonary arterial hypertension (PAH) found that after adjusting for BMI, CYP2C92 was significantly associated with elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govresearchgate.netescholarship.orgnih.gov The odds ratio for experiencing bosentan-induced liver injury was reported to be 3.5 for carriers of the CYP2C92 and CYP2C93 alleles compared to carriers of the wild-type CYP2C9*1 allele in a study of PH patients. elsevier.esnih.govelsevier.es

The reduced metabolic capacity of CYP2C92 and CYP2C93 enzymes for bosentan in vitro provides a plausible mechanism for the observed association between these polymorphisms and increased bosentan exposure or reduced clearance in individuals carrying these variants. nih.govresearchgate.netescholarship.org This reduced metabolism can lead to higher systemic concentrations of bosentan, potentially contributing to an increased risk of dose-dependent adverse effects like liver enzyme elevation.

Data from research findings illustrating the reduced in vitro metabolic activity of CYP2C9 variants on bosentan are summarized below:

| CYP2C9 Variant | In Vitro Bosentan Metabolism (relative to CYP2C91) | Reference |

| CYP2C91 | 100% (Reference) | nih.govresearchgate.netescholarship.org |

| CYP2C92 | Significantly reduced, comparable to *3 | nih.govresearchgate.netescholarship.org |

| CYP2C93 | Significantly reduced, comparable to *2 | nih.govresearchgate.netescholarship.org |

Note: Specific quantitative data on the percentage reduction can vary between studies depending on experimental conditions.

Other Genetic Markers Potentially Influencing Preclinical Pharmacokinetics (e.g., ABCB11, ABCC2, SLCO1B1, SLCO1B3)

Beyond CYP2C9, other genes encoding drug transporters play a crucial role in the disposition of bosentan. Hepatic uptake via OATP1B1 and OATP1B3 is important for bosentan's entry into hepatocytes for metabolism and elimination. researchgate.netnih.gov Efflux transporters like BSEP (ABCB11) and MRP2 (ABCC2) are involved in the biliary excretion of bosentan and its metabolites, as well as bile acids. researchgate.netnih.govresearchgate.net Genetic polymorphisms in the genes encoding these transporters (ABCB11, ABCC2, SLCO1B1, SLCO1B3) have been investigated for their potential influence on bosentan pharmacokinetics and the risk of adverse effects, particularly liver injury. nih.govresearchgate.netelsevier.esresearchgate.netescholarship.orgresearchgate.netescholarship.orgepa.gov

Studies have explored the association between polymorphisms in these transporter genes and bosentan disposition. For instance, functional polymorphisms in ABCB11, ABCC2, SLCO1B1, and SLCO1B3 have been implicated in the pharmacokinetics of various drugs. tandfonline.com

Research specifically investigating the impact of genetic variants in these genes on bosentan's pharmacokinetics has yielded varying results. Some studies have included these genes in analyses seeking genetic markers associated with bosentan-induced liver injury. nih.govresearchgate.netelsevier.esresearchgate.netescholarship.orgresearchgate.netescholarship.orgepa.gov While CYP2C9*2 has shown a notable association with liver enzyme elevations, the evidence for a significant impact of individual polymorphisms in ABCB11, ABCC2, SLCO1B1, or SLCO1B3 on bosentan pharmacokinetics or liver injury risk has been less consistent across studies. elsevier.esnih.govelsevier.esresearchgate.net

For example, one study that tested twelve functional polymorphisms in ABCB11, ABCC2, CYP2C9, SLCO1B1, and SLCO1B3 in Caucasian PAH patients found that CYP2C9*2 was the only polymorphism significantly associated with ALT, AST, and drug-induced liver injury. nih.govresearchgate.netresearchgate.netescholarship.orgnih.govresearchgate.netescholarship.orgepa.gov Another study specifically investigated ABCB11 variants and found no association with bosentan-induced liver injury in their cohort. elsevier.esnih.govelsevier.es Similarly, a study in Japanese pediatric PAH patients found no significant effect of polymorphisms in CYP3A5, SLCO1B1, SLCO1B3, and SLCO2B1 on the disposition of bosentan. researchgate.netnih.gov

| Gene | Encoded Protein | Role in Bosentan Disposition | Potential Impact of Polymorphisms |

| ABCB11 | Bile Salt Export Pump (BSEP) | Involved in biliary excretion of bile salts; inhibited by bosentan. researchgate.netnih.govresearchgate.netelsevier.eselsevier.esresearchgate.netcdnsciencepub.com | Variants could affect BSEP function, potentially influencing bile salt accumulation and liver injury risk. elsevier.esnih.govelsevier.es |

| ABCC2 | MRP2 | Involved in biliary excretion of organic anions and metabolites. researchgate.netnih.govresearchgate.net | Variants could alter MRP2 function, affecting bosentan metabolite excretion. |

| SLCO1B1 | OATP1B1 | Hepatic uptake transporter for bosentan. researchgate.netnih.govtandfonline.com | Variants could affect hepatic uptake, influencing systemic exposure. researchgate.net |

| SLCO1B3 | OATP1B3 | Hepatic uptake transporter for bosentan. researchgate.netnih.govtandfonline.com | Variants could affect hepatic uptake, influencing systemic exposure. researchgate.net |

Synthetic Chemistry and Impurity Profiling

Historical and Current Synthetic Pathways for Bosentan (B193191) Sodium

The synthesis of Bosentan has evolved through different approaches since its initial report in 1994. nih.govbenthamdirect.com Early synthetic routes faced challenges related to yield and the formation of undesirable impurities. google.comgoogle.comgoogleapis.com

The first synthetic pathway described in US Patent 5,292,740 involved the condensation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185) with 4-(tert-butyl)benzenesulfonamide in dimethylsulfoxide (DMSO). google.com This was followed by a reaction with sodium ethylene (B1197577) glycolate (B3277807), prepared using sodium metal and ethylene glycol, to yield the sodium salt of Bosentan. google.com This initial process had drawbacks, including incomplete reactions, the formation of several impurities, and the use of hazardous sodium metal, making industrial scale-up challenging. google.com Purification often required column chromatography. google.com

An alternative approach, sometimes referred to as the second-generation synthesis, involved the condensation of the N-pyrimidinylsulfonamide monochloro derivative with tert-butyl ethylene glycol ether in the presence of NaOH in toluene (B28343). google.comgoogleapis.com This was followed by deprotection of the tert-butyl group using formic acid and subsequent hydrolysis of the formate (B1220265) derivative with aqueous sodium hydroxide (B78521) to yield Bosentan. google.comgoogleapis.com This method required additional protection and deprotection steps. googleapis.com

More recent processes have focused on improving yield, purity, and scalability, often exploring different bases, solvents, and reaction conditions, including one-pot synthesis strategies. nih.govgoogleapis.comquickcompany.inresearchgate.netresearchgate.net Variations include using potassium carbonate as a base and different solvent systems like toluene or anisole. google.com Some processes involve the preparation of Bosentan salts, such as the potassium or ammonium (B1175870) salt, as intermediates for purification. researchgate.netresearchgate.netgoogle.com

Condensation Reactions and Key Intermediates

Key steps in the synthesis of Bosentan typically involve condensation reactions to build the bipyrimidine core and attach the side chains. A common approach starts with a dichloropyrimidine intermediate reacting with a sulfonamide derivative. google.com This condensation forms a monochloro intermediate. google.comgoogle.com Subsequently, a nucleophilic substitution reaction is carried out between the monochloro intermediate and a protected or unprotected ethylene glycol derivative to introduce the hydroxyethoxy side chain, leading to the formation of Bosentan or a protected Bosentan intermediate. google.comgoogleapis.comgoogle.com

Key intermediates in these pathways include 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-(tert-butyl)benzenesulfonamide, which are coupled to form the N-pyrimidinylsulfonamide monochloro derivative. google.comgoogle.com Another important intermediate is the protected Bosentan, such as the tert-butyl ether derivative, which is then deprotected in a subsequent step. google.comgoogleapis.com

Strategies for High Purity and Yield Optimization

Achieving high purity and optimizing the yield of Bosentan sodium are major objectives in synthetic process development. nih.govbenthamdirect.com Strategies employed include careful selection of reaction conditions, such as temperature, reaction time, and the amount and type of base used. google.comquickcompany.ingoogle.com

Different bases, including sodium hydroxide, potassium carbonate, and organic bases like DBU and DBN, have been investigated to improve reaction efficiency and reduce impurity formation. google.comgoogleapis.comquickcompany.in The choice of solvent also plays a crucial role, with solvents like toluene, anisole, and acetonitrile (B52724) being explored. google.comgoogle.com

Purification techniques are essential to remove process-related impurities and achieve pharmaceutical-grade Bosentan. These techniques often involve crystallization steps using various solvent mixtures, such as methanol (B129727)/ethyl acetate (B1210297), methyl alcohol/isopropyl acetate, or ethyl alcohol/water. google.comgoogle.com Some processes utilize the formation and crystallization of Bosentan salts (e.g., potassium or ammonium salts) to facilitate purification and remove impurities. researchgate.netresearchgate.netgoogle.com Optimization of crystallization parameters, such as temperature and stirring time, is critical for obtaining high purity and good yield of the final product. google.comgoogle.com

Yield optimization is often linked to minimizing side reactions that lead to impurity formation. googleapis.com For instance, controlling the amount of base and glycol used in the reaction can reduce the formation of dimer impurities. google.com

Identification and Characterization of Process-Related Impurities

During the synthesis of Bosentan, several process-related impurities can form, impacting the quality of the final API. jocpr.comgoogle.comdaicelpharmastandards.com Regulatory guidelines emphasize the need to identify, characterize, and control these impurities within acceptable limits. jocpr.comgoogle.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used for the identification and characterization of these impurities. jocpr.comresearchgate.netscispace.com

Common process-related impurities associated with Bosentan synthesis include dimer impurities, pyrimidinone impurities, and N-alkylated impurities. researchgate.netresearchgate.netacs.org

Dimer Impurities

Dimer impurities are a significant class of by-products formed during Bosentan synthesis, particularly in processes involving the reaction of the pyrimidine (B1678525) intermediate with ethylene glycol in the presence of a strong base like sodium hydroxide. jocpr.comgoogleapis.comgoogle.comgoogle.com The dimer impurity is formed by the coupling of two molecules of the pyrimidine monohalide derivative with one molecule of ethylene glycol. googleapis.comgoogle.comgoogle.com

One specific dimer impurity is N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide). jocpr.comdaicelpharmastandards.com The formation of this dimer is influenced by factors such as the excess of glycol and the base used in the reaction. google.com Reducing the amount of metallic sodium or using weaker bases can help minimize dimer formation. google.comgoogleapis.com Purification steps, including crystallization and the formation of ammonium salts, are employed to reduce the levels of dimer impurities in the final product. researchgate.net

Pyrimidinone Impurities

Pyrimidinone impurities are another type of process-related impurity observed in Bosentan synthesis. researchgate.netresearchgate.netresearchgate.netacs.org These impurities can arise from side reactions during the synthesis. One example is a 6-hydroxy impurity, also referred to as a pyrimidinone impurity. google.comresearchgate.net

Strategies to minimize pyrimidinone impurities often involve optimizing reaction conditions and employing specific purification methods. researchgate.netresearchgate.netacs.org Some improved synthetic processes aim to eliminate the formation of pyrimidinone impurities entirely through technical innovations. researchgate.netacs.org

N-Alkylated Impurities

N-alkylated impurities can also be formed during the synthesis of Bosentan. researchgate.netresearchgate.netacs.orggoogle.com These impurities typically result from alkylation occurring on a nitrogen atom within the Bosentan structure or its intermediates.

Specific synthetic routes and purification techniques are developed to control the levels of N-alkylated impurities. researchgate.netacs.orggoogle.com For instance, slurrying Bosentan in a suitable alcoholic solvent has been reported as a method to reduce the amount of N-alkylated impurity. google.com Novel synthetic methodologies have also been developed with the aim of eliminating the formation of N-alkylated impurities. researchgate.netacs.org

Development of Novel Synthetic Methodologies for Impurity Control

Novel synthetic methodologies for bosentan have focused on improving yield, purity, and scalability while minimizing the formation of specific process-related impurities. One known impurity in bosentan monohydrate is a dimer impurity, N,N'-(ethane-1,2diyl{oxy[5-(2-methoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulphonamide), which can form during synthesis, particularly in the final step depending on the base used. jocpr.comresearchgate.net Another critical impurity is the 6-hydroxy impurity. acs.org

An improved process involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4-yl)benzenesulfonamide with ethylene glycol. google.comacs.org Novel methods have been developed to specifically address the formation of critical impurities like the pyrimidinone, dimer, and N-alkylated impurities. acs.org One such method involves a one-pot process reacting 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine with 4-tert-butylbenzenesulfonamide (B193189) and ethylene glycol in acetonitrile in the presence of potassium carbonate. acs.org This process also incorporates a novel purification method involving the preparation of bosentan ammonium salt using ammonium hydroxide to remove dimer and 6-hydroxy impurities. acs.org This purification method has been shown to achieve bosentan monohydrate with high HPLC purity. acs.org

Another approach to controlling impurities involves the careful selection and control of starting materials, such as limiting the amount of diethylene glycol in ethylene glycol to minimize the formation of a related impurity. The order and method of adding reagents, such as the addition of base in lots, have also been found to control the formation of undesirable impurities. google.com

Different synthetic pathways can lead to different impurity profiles. An earlier method involving the reaction of dichloro pyrimidine with sulfonamide in dimethylsulfoxide (DMSO) was associated with incomplete reactions and the formation of several impurities, making isolation difficult without chromatography. google.com Subsequent reaction with sodium ethylene glycolate prepared using sodium metal was also noted to yield product requiring multiple crystallizations for purification and impurity control. google.comgoogle.com Novel processes aim to avoid such issues and reduce the need for extensive purification steps. google.comacs.org

Spectroscopic Characterization of Synthesized Compounds and Impurities (e.g., 1H-NMR, 13C-NMR, IR, Mass Spectroscopy)

Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are indispensable tools for the characterization of synthesized this compound, bosentan, and their related impurities. jocpr.comdaicelpharmastandards.comresearchgate.netgoogle.comresearchgate.netoutsourcedpharma.com These techniques are used to confirm the chemical structure of the desired product and to identify and characterize the structures of impurities, whether they are process-related or degradation products. jocpr.comdaicelpharmastandards.comcolab.wsresearchgate.netresearchgate.netoutsourcedpharma.com

Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, IR, and Mass spectral data, are obtained for synthesized impurities to enable their identification and quantification in bosentan samples. daicelpharmastandards.comresearchgate.netresearchgate.net For example, the dimer impurity has been synthesized and characterized using these methods. jocpr.comresearchgate.net Similarly, forced degradation studies of bosentan have been conducted, and the resulting degradation products have been isolated and characterized using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy techniques. colab.wsresearchgate.net

Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are often coupled with UV and Mass Spectrometry detectors to detect and quantify impurities in bosentan batches. daicelpharmastandards.comcolab.wsdergipark.org.trresearchgate.net Spectroscopic data provides the crucial structural information needed to identify the compounds separated by chromatography. daicelpharmastandards.comresearchgate.netoutsourcedpharma.com Certificates of Analysis (CoA) for bosentan impurity standards typically include comprehensive characterization data from techniques like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. daicelpharmastandards.com

For instance, the ammonium salt of Bosentan, an intermediate or purified form, has been characterized by IR and ¹H NMR spectroscopy, with specific characteristic peaks reported. google.com Elemental analysis data also complements the spectroscopic characterization by providing empirical formula information. google.com

The combination of chromatographic separation and spectroscopic identification is vital for developing stability-indicating methods capable of monitoring impurities in bosentan and its formulations. colab.wsresearchgate.netdergipark.org.tr

Spectroscopic Data Examples (Illustrative based on search results):

While specific peak assignments for this compound were not explicitly detailed in the search results, data for Bosentan and its ammonium salt were available.

| Technique | Compound/Impurity | Characteristic Data Highlights | Source |

| IR Spectroscopy | Bosentan Ammonium Salt | Peaks at 580, 1136, 1251, 1558, 2965, 3277 cm⁻¹. | google.com |

| ¹H-NMR (DMSO) | Bosentan Ammonium Salt | Characteristic peaks including doublets at δ 8.97-8.98 and 7.97-7.99, triplets at 7.55-7.58, 6.86-6.90, and 6.70-6.74, and a singlet at 1.23 (9H). | google.com |

| Mass Spectrometry | Dimer Impurity | Used for characterization. | jocpr.comresearchgate.net |

| Mass Spectrometry | Forced Degradation Products | Used for elucidation of structures, including high-resolution MS. | colab.wsresearchgate.net |

| FT-IR | Process/Degradation Impurities | Used for spectral characterization. | researchgate.net |

Analytical Method Development and Validation

Quantitative Analytical Methods for Bosentan (B193191) Sodium and its Metabolites

Quantitative analytical methods are essential for the accurate determination of Bosentan sodium and its metabolites in various matrices, including pharmaceutical formulations and biological samples. Several techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry being prominent among them.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation and quantification of Bosentan due to its high resolving power, precision, and reproducibility. Various RP-HPLC methods have been developed and validated for the analysis of Bosentan in different sample types. scirp.orgdergipark.org.trscielo.brthaiscience.inforesearchgate.netsphinxsai.comresearchgate.netresearchgate.net These methods often involve reversed-phase columns and optimized mobile phases to achieve effective separation. scirp.orgdergipark.org.trscielo.brthaiscience.inforesearchgate.netsphinxsai.comresearchgate.netresearchgate.net

Several studies have reported the development and validation of RP-HPLC methods for Bosentan in tablet formulations and bulk drug. scirp.orgdergipark.org.trthaiscience.inforesearchgate.netsphinxsai.comresearchgate.net These methods have been validated according to guidelines such as those from the International Conference on Harmonisation (ICH) and the FDA, demonstrating acceptable levels of accuracy, precision, linearity, selectivity, robustness, and ruggedness. scirp.orgdergipark.org.trthaiscience.inforesearchgate.net

HPLC methods have also been developed for the determination of Bosentan in biological matrices like human plasma and urine, often coupled with sample preparation techniques such as liquid-liquid microextraction (DLLME) or ultrasonic assisted liquid-liquid microextraction (USAEME) to enhance sensitivity. scielo.brnih.govresearchgate.net

The metabolism of Bosentan primarily occurs in the liver, mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4, yielding three main metabolites: Ro 48-5033 (hydroxylated metabolite), Ro 47-8634 (demethylated metabolite), and Ro 64-1056 (hydroxylated and demethylated metabolite). nih.govnih.govinnovationinfo.orgresearchgate.net Ro 48-5033 is pharmacologically active and contributes to the total activity of the parent compound. nih.govnih.gov Analytical methods, including HPLC, are used to identify and quantify these metabolites in biological samples. nih.govnih.gov

The development of RP-HPLC methods for Bosentan involves optimizing various chromatographic parameters to achieve optimal separation and detection. This includes selecting the appropriate stationary phase (column), mobile phase composition, flow rate, temperature, and detection wavelength. dergipark.org.trthaiscience.infowisdomlib.org